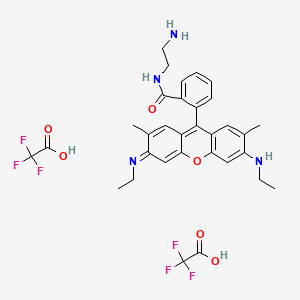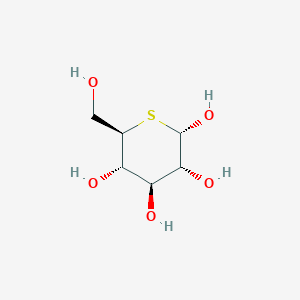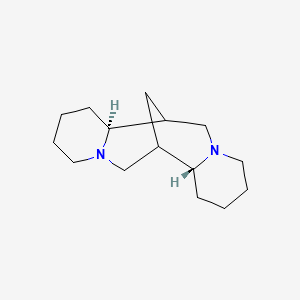
Sodium DL-3-hydroxybutyrate-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium DL-3-hydroxybutyrate-13C4 is a labeled compound used in various scientific research applications. It is a sodium salt of DL-3-hydroxybutyric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is often used in metabolic studies, particularly in the study of ketone bodies and their role in energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium DL-3-hydroxybutyrate-13C4 involves the incorporation of carbon-13 into the 3-hydroxybutyric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions typically involve the use of a base, such as sodium hydroxide, to form the sodium salt of the labeled 3-hydroxybutyric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon-13 precursors. The process is optimized to ensure high yield and purity of the final product. The compound is then purified and packaged for use in research applications.
Chemical Reactions Analysis
Types of Reactions
Sodium DL-3-hydroxybutyrate-13C4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acetoacetate.
Reduction: It can be reduced to form butyrate.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products
Oxidation: Acetoacetate
Reduction: Butyrate
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
Sodium DL-3-hydroxybutyrate-13C4 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the fate of carbon atoms in biochemical pathways.
Biology: Studied for its role in energy metabolism and as a source of ketone bodies.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and neurodegenerative diseases.
Industry: Used in the development of new drugs and in the study of metabolic disorders.
Mechanism of Action
The mechanism of action of Sodium DL-3-hydroxybutyrate-13C4 involves its conversion to ketone bodies, which serve as an alternative energy source during periods of low glucose availability. The compound is metabolized in the liver to produce acetoacetate and beta-hydroxybutyrate, which are then transported to peripheral tissues for energy production. The molecular targets and pathways involved include enzymes such as beta-hydroxybutyrate dehydrogenase and acetoacetate decarboxylase.
Comparison with Similar Compounds
Similar Compounds
- Sodium D-3-hydroxybutyrate-13C4
- Sodium L-3-hydroxybutyrate-13C4
- Sodium DL-3-hydroxybutyrate-2,4-13C2
Uniqueness
Sodium DL-3-hydroxybutyrate-13C4 is unique due to its specific isotopic labeling, which allows for precise tracking of metabolic pathways. This makes it particularly valuable in research settings where understanding the fate of carbon atoms is crucial.
Properties
Molecular Formula |
C4H7NaO3 |
|---|---|
Molecular Weight |
130.057 g/mol |
IUPAC Name |
sodium;3-hydroxy(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI Key |
NBPUSGBJDWCHKC-UJNKEPEOSA-M |
Isomeric SMILES |
[13CH3][13CH]([13CH2][13C](=O)[O-])O.[Na+] |
Canonical SMILES |
CC(CC(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)

![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
![Ethyl 2-{[((2E)-2-{4-[(3-bromobenzoyl)oxy]-3-methoxybenzylidene}hydrazino)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12058055.png)
![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)



![(1E)-1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone oxime](/img/structure/B12058083.png)




